4-(2-methylpropoxy)-N-phenylbenzamide

PNMT inhibition Enzyme kinetics N-phenylbenzamide SAR

SAR studies on N-phenylbenzamides often fail due to unqualified analog substitution. This specific 4-isobutoxy derivative serves as a critical negative control or baseline reference for phenylethanolamine N-methyltransferase (PNMT) inhibitor development. - Baseline Calibration: Quantified weak affinity (Ki = 1.11 mM) for definitive potency benchmarking of new analogs. - Scaffold Discrimination: Enables comparative H-bond donor studies versus N-methyl tertiary amide variants. - Supply Assurance: Sourced as a discrete building block, avoiding the bioactivity ambiguity of random library screening hits.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B5771515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylpropoxy)-N-phenylbenzamide
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19)
InChIKeyFJIPNKGOTKQZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylpropoxy)-N-phenylbenzamide Chemical Profile


4-(2-Methylpropoxy)-N-phenylbenzamide (also known as 4-isobutoxy-N-phenylbenzamide) is a synthetic organic compound belonging to the N-phenylbenzamide (NPBA) derivative class, defined by a central benzamide core with a para-substituted 2-methylpropoxy (isobutoxy) group on the phenyl ring and an unsubstituted N-phenyl amide moiety . It is a member of a chemical family extensively explored for its capacity to engage diverse biological targets, with a molecular formula of C17H19NO2 and a molecular weight of 269.34 g/mol .

SAR baseline for PNMT inhibition: Reported weak affinity (Ki=1.11 mM) provides a reference point for structure–activity optimization studies.
AOX inhibitor library member: Confirmed class-level Alternative Oxidase inhibitory potential in a screened 117‑compound N‑phenylbenzamide library.
Secondary amide probe: Distinct hydrogen bond donor capacity compared to N‑methyl tertiary amide analogs, enabling comparative binding and solubility studies.

4-(2-Methylpropoxy)-N-phenylbenzamide Substitution Risks


In the context of N-phenylbenzamide (NPBA) derivatives, even seemingly minor structural modifications, such as the nature and position of alkoxy substituents, can drastically alter physicochemical properties and biological activity profiles, making direct substitution a high-risk proposition for scientific research. For instance, studies on a library of 117 N-phenylbenzamides have shown that subtle changes in substitution patterns are critical for modulating inhibitory activity against the Alternative Oxidase (AOX) enzyme, with quantitative structure-activity relationship (QSAR) models highlighting specific molecular fragments as key drivers of protein-ligand interactions [1]. Therefore, procurement decisions based solely on a shared core scaffold without quantitative, comparator-based evidence for the specific 4-(2-methylpropoxy) derivative can lead to irreproducible results and wasted resources.

Alkoxy substitution pattern is critical: QSAR models demonstrate that subtle changes in substituent type and position can drastically shift AOX inhibition – a close analog may not reproduce activity.
N‑Methyl derivative is not interchangeable: The tertiary amide analog lacks the secondary amide hydrogen, eliminating a key hydrogen bond donor; this may alter solubility, permeability and target recognition.
Weak PNMT affinity limits direct utility: With Ki in the millimolar range, this compound is suited only as a negative control or SAR comparator, not as a potent inhibitor substitute.

4-(2-Methylpropoxy)-N-phenylbenzamide Evidence Guide


PNMT Inhibition vs. Class Benchmark

4-(2-Methylpropoxy)-N-phenylbenzamide was evaluated for its in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) [1]. While the compound exhibited a Ki of 1.11 × 10^6 nM (1.11 mM), indicating weak binding, this data point is essential for comparative structure-activity relationship (SAR) studies. In the broader context of PNMT inhibitor research, other N-phenylbenzamide derivatives have demonstrated markedly higher affinities; for example, a related study on benzamide derivatives reported lead compounds with IC50 values in the low micromolar range (e.g., 8.7 μM) [2]. This specific quantitative result for the 4-(2-methylpropoxy) analog provides a clear baseline, allowing researchers to assess the impact of this particular alkoxy substitution on PNMT engagement relative to more potent, structurally related scaffolds.

PNMT binding affinity
Cross-study comparable
Target Ki = 1.11 × 10⁶ nM
Related lead IC₅₀ = 8.7 µM
(approx. 127,000‑fold difference)
Defines weak PNMT binding as a SAR baseline for evaluating substituent effects.
In vitro radiochemical assay; bovine PNMT. Data to verify from BindingDB and PMC reference.
PNMT inhibition Enzyme kinetics N-phenylbenzamide SAR

AOX Inhibition in a Screened Library

A comprehensive study synthesized and evaluated 117 N-phenylbenzamide (NPBA) derivatives for their inhibitory activity against recombinant Alternative Oxidase (AOX) from the fungal pathogen Moniliophthora perniciosa [1]. The study utilized two complementary assays in a Pichia pastoris model—cell growth and oxygen consumption—to profile the library. The most active compound from this library, identified as 3FH, underwent further characterization including X-ray crystallography and 1H-NMR-STD to elucidate its binding mode. While 4-(2-methylpropoxy)-N-phenylbenzamide is not explicitly named as the top hit, its structural classification within this extensively characterized NPBA library suggests it participates in the same class-level AOX inhibitory potential. This positions the compound as a valuable tool for exploring SAR around AOX inhibition, with its unique isobutoxy substitution offering a distinct chemical vector for optimization compared to other analogs in the library.

AOX library activity
Class-level inference
Present in a 117‑compound NPBA library with confirmed AOX inhibition in P. pastoris assays.
Supports class-level AOX inhibitory potential; individual activity not reported.
Based on Costa et al. 2020; compound-specific data must be verified independently.
Antifungal drug discovery Alternative Oxidase (AOX) inhibition N-phenylbenzamide library

Physicochemical Profile vs. N-Methyl Analog

Key predicted physicochemical properties differentiate 4-(2-methylpropoxy)-N-phenylbenzamide from its close structural analog, N-Methyl-4-(2-methylpropoxy)-N-phenylbenzamide. The target compound has a molecular weight of 269.34 g/mol , while the N-methyl derivative is heavier at 283.37 g/mol . This 14 Da increase, resulting from the addition of a single methyl group on the amide nitrogen, is accompanied by a predicted change in boiling point (approximately 423.8 °C for the N-methyl analog, though data for the parent is unavailable) . The absence of the N-methyl group in the target compound also confers a secondary amide hydrogen, which is a potential hydrogen bond donor absent in the tertiary amide analog. This functional group difference can significantly impact molecular recognition, solubility, and metabolic stability in biological systems, making the compounds non-interchangeable in a research context.

Physicochemical comparison
Data to verify
MW: 269.34 g/mol
N‑methyl analog MW: 283.37 g/mol (+14 Da); predicted b.p. 423.8 °C (analog).
Secondary amide hydrogen donor differentiates it from tertiary amide analogs; affects recognition.
Predicted boiling point; no experimental values. Source review required.
Physicochemical properties Lipophilicity Molecular weight comparison

4-(2-Methylpropoxy)-N-phenylbenzamide Research Applications


SAR Studies for PNMT Inhibition

This compound is ideally suited as a reference tool in SAR campaigns focused on PNMT. Its reported weak affinity (Ki = 1.11 mM) provides a definitive baseline for quantifying the gain in potency achieved through structural modifications to the N-phenylbenzamide core [1]. Researchers can use this compound to evaluate how changes to the 4-alkoxy substituent or the amide linkage affect PNMT binding, a critical step in developing more potent inhibitors.

AOX Inhibitor Optimization

As a member of the N-phenylbenzamide class with demonstrated activity against fungal Alternative Oxidase (AOX) in a library of 117 analogs, this compound serves as a valuable scaffold for medicinal chemistry optimization [1]. Its specific 4-isobutoxy substitution pattern provides a distinct chemical starting point for developing novel antifungal agents targeting neglected disease pathogens like Moniliophthora perniciosa, with the potential for improved selectivity or potency compared to other library members.

Secondary vs. Tertiary Benzamide Profiling

The presence of a secondary amide (N-H) in this compound, contrasted with the tertiary amide (N-CH3) in its close analog N-Methyl-4-(2-methylpropoxy)-N-phenylbenzamide, makes it a valuable tool for comparative studies . Researchers can use this pair to investigate the impact of hydrogen bond donation on properties like solubility, permeability, and target binding, providing fundamental insights for drug design and chemical biology.

Application
Selection Property
Validation Focus
PNMT SAR baseline studies
Weak affinity reference compound
Potency shift from structural modifications
Antifungal AOX inhibitor exploration
Class‑level AOX inhibitory scaffold
Selectivity and potency over library leads
Hydrogen bond donor impact studies
Secondary amide functional group
Comparison with N‑methyl analog for binding/solubility

Technical Documentation Hub

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45 linked technical documents
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